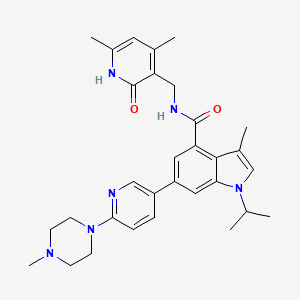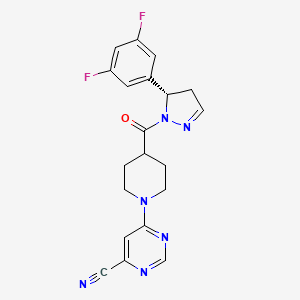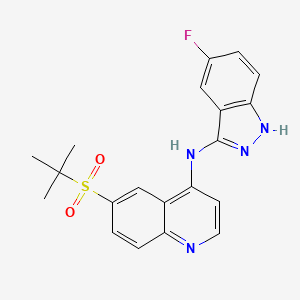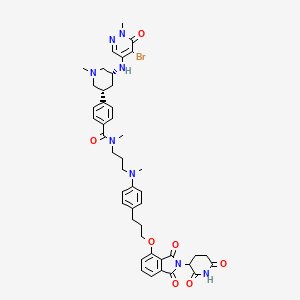
HDAC3-IN-T326
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HDAC3-IN-T326 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells.
Wissenschaftliche Forschungsanwendungen
Selective Inhibition and Anticancer Potential
HDAC3-IN-T326, as a selective inhibitor of histone deacetylase 3 (HDAC3), shows potential in cancer therapy. Suzuki et al. (2013) identified HDAC3-IN-T326 through a combinatorial fragment assembly approach, demonstrating its potent inhibition of HDAC3 and selectivity over other HDAC isozymes. This inhibitor induced growth inhibition in cancer cells and activated HIV gene expression in latent HIV-infected cells, suggesting its utility as an anticancer and antiviral agent (Suzuki et al., 2013).
Interaction with Transcription Factors
HDAC3 is known to interact with various transcription factors, impacting gene expression. Wen et al. (2003) found that HDAC3 binds to and regulates the multifunctional transcription factor TFII-I, modulating its transcriptional activation. This interaction suggests that HDAC3-IN-T326, by inhibiting HDAC3, could influence the regulation of genes controlled by TFII-I (Wen et al., 2003).
Epigenetic Regulation and Disease Treatment
HDAC3 plays a critical role in epigenetic regulation and is essential for normal development and tissue-specific functions. You et al. (2012) reported that HDAC3's enzymatic activity is crucial in vivo, linked to nuclear receptor corepressors. The inhibition of HDAC3 by compounds like HDAC3-IN-T326 could thus have significant implications in diseases where epigenetic regulation is disrupted (You et al., 2012).
Metabolic Regulation
HDAC3 also regulates metabolism, as shown by Knutson et al. (2008). They observed that deletion of HDAC3 in the liver of mice disrupted metabolic transcriptional networks, leading to imbalances in carbohydrate and lipid metabolism. This suggests that HDAC3-IN-T326 could be explored for its effects on metabolic processes (Knutson et al., 2008).
Role in Immune System Function
Dangond et al. (1998) identified the upregulation of HDAC3 in PHA-activated T cell clones, implicating it in immune system function. Inhibition of HDAC3 by HDAC3-IN-T326 could thus affect T cell behavior and potentially be relevant in autoimmune diseases or in modulating immune responses (Dangond et al., 1998).
Importance in Bone Density and Development
HDAC3's role extends to bone development and maintenance. McGee-Lawrence et al. (2013) showed that HDAC3 is necessary for maintaining bone mass during aging. This implies that targeting HDAC3 with HDAC3-IN-T326 could influence bone density and development, potentially offering therapeutic avenues for bone-related disorders (McGee-Lawrence et al., 2013).
Eigenschaften
CAS-Nummer |
1451042-19-5 |
|---|---|
Produktname |
HDAC3-IN-T326 |
Molekularformel |
C21H18N6O3S |
Molekulargewicht |
434.47 |
IUPAC-Name |
N-(2-Aminophenyl)-5-(1-(3-nitrophenethyl)-1H-1,2,3-triazol-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H18N6O3S/c22-16-6-1-2-7-17(16)23-21(28)20-9-8-19(31-20)18-13-26(25-24-18)11-10-14-4-3-5-15(12-14)27(29)30/h1-9,12-13H,10-11,22H2,(H,23,28) |
InChI-Schlüssel |
AXAUXMXVFLCQQK-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C2=CN(CCC3=CC=CC([N+]([O-])=O)=C3)N=N2)S1)NC4=CC=CC=C4N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HDAC3-IN-T326; HDAC3 IN T326; HDAC3INT326; HDAC3 inhibitor T326; HDAC3 inhibitor-T326; T326; T-326; T 326; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)
![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)


![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)


![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B607855.png)

